N-ethyl-1-phenylethanamine

Description

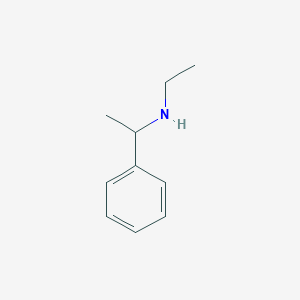

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-11-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKPTDGTWOVONJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90906087 | |

| Record name | N-Ethyl-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10137-87-8 | |

| Record name | N-Ethyl-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10137-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-alpha-methylbenzylamine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90906087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYL-.ALPHA.-METHYLBENZYLAMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT1GL1G8B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(1S)-N-ethyl-1-phenylethanamine IUPAC name and structure

An In-Depth Technical Guide to (1S)-N-ethyl-1-phenylethanamine

Introduction

(1S)-N-ethyl-1-phenylethanamine is a chiral secondary amine that holds significance as a derivative of the versatile chiral building block, 1-phenylethylamine[1][2]. Understanding its precise nomenclature, stereochemical configuration, and synthetic pathways is crucial for researchers in organic synthesis and drug development. This guide provides a detailed examination of the compound's structure based on IUPAC naming conventions, a thorough analysis of its stereochemistry using the Cahn-Ingold-Prelog (CIP) priority rules, and a validated synthetic protocol for its preparation.

Part 1: IUPAC Nomenclature and Structural Elucidation

The systematic name provided by the International Union of Pure and Applied Chemistry (IUPAC), (1S)-N-ethyl-1-phenylethanamine , precisely describes the molecule's connectivity and spatial arrangement[3]. A systematic deconstruction of the name reveals the core structure:

-

Ethanamine: The parent structure is a two-carbon alkyl chain (ethane) with a primary amine group (-NH2).

-

1-Phenylethanamine: A phenyl group (-C6H5) is substituted at the first carbon (C1) of the ethanamine backbone. The amine group is also located at C1.

-

N-ethyl: An ethyl group (-CH2CH3) is attached to the nitrogen atom of the amine, making it a secondary amine.

-

(1S): This is the stereochemical descriptor for the chiral center at C1. It denotes a specific three-dimensional arrangement of the substituents, as determined by the Cahn-Ingold-Prelog (CIP) rules[4].

The combination of these components defines a unique molecule with a single stereocenter.

Compound Identification and Properties

A summary of the key identifiers and computed properties for (1S)-N-ethyl-1-phenylethanamine is provided below.

| Identifier/Property | Value | Source |

| IUPAC Name | (1S)-N-ethyl-1-phenylethanamine | PubChem[3] |

| CAS Number | 19302-28-4 | PubChem[3], Echemi[5] |

| Molecular Formula | C10H15N | PubChem[3], Echemi[5] |

| Molecular Weight | 149.23 g/mol | PubChem[3] |

| Synonyms | (-)-N-Ethyl-alpha-phenylethylamine, (S)-N-ethyl-alpha-methylbenzylamine | PubChem[3] |

| Topological Polar Surface Area | 12 Ų | Echemi[5] |

| Defined Stereocenter Count | 1 | Echemi[5] |

Part 2: Stereochemistry and the Cahn-Ingold-Prelog (CIP) System

The defining structural feature of this molecule is its chirality, which originates from the stereocenter at the first carbon (C1) of the ethylamine chain. This carbon is bonded to four different substituents: a phenyl group, a methyl group, an N-ethylamino group, and a hydrogen atom. The "(1S)" designation specifies the absolute configuration, which is determined using the CIP priority rules[4][6][7].

Assigning Priorities

The CIP system assigns priorities to the substituents based on the atomic number of the atoms directly attached to the chiral center. A higher atomic number corresponds to a higher priority[6][8].

-

Priority 1: The N-ethylamino group (-NHCH2CH3). The nitrogen atom (Z=7) has a higher atomic number than the carbon atoms of the other groups.

-

Priority 2: The phenyl group (-C6H5). The carbon atom of the phenyl group is bonded to other carbon atoms. When comparing it to the methyl group, we look at the next atoms in the chain; the phenyl carbon is bonded to (C, C, H) while the methyl carbon is bonded to (H, H, H). The carbon atom takes precedence over hydrogen, assigning the phenyl group a higher priority[9].

-

Priority 3: The methyl group (-CH3). The carbon atom (Z=6) has a lower priority than the phenyl group's carbon attachments but a higher priority than hydrogen.

-

Priority 4: The hydrogen atom (-H). The hydrogen atom (Z=1) has the lowest atomic number and thus the lowest priority.

Determining the Configuration

To determine the configuration, the molecule is oriented so that the lowest-priority group (the hydrogen atom) points away from the observer[6][8]. The direction traced from priority 1 to 2 to 3 is then observed.

-

If the direction is counter-clockwise, the configuration is designated S (from the Latin sinister, meaning left).

-

If the direction is clockwise, the configuration is designated R (from the Latin rectus, meaning right).

For (1S)-N-ethyl-1-phenylethanamine, this trace is counter-clockwise, confirming the 'S' configuration.

Part 3: Molecular Structure

The following diagram illustrates the two-dimensional chemical structure of (1S)-N-ethyl-1-phenylethanamine, using a wedge bond to represent the stereochemistry at the chiral center C1.

Part 4: Synthetic Protocol via Reductive Amination

The synthesis of (1S)-N-ethyl-1-phenylethanamine is efficiently achieved through the reductive amination of its precursor, (S)-1-phenylethylamine[10][11]. This method is advantageous as it preserves the stereochemical integrity of the chiral center. The reaction involves two main steps: the formation of an intermediate imine followed by its in-situ reduction.

Causality and Experimental Choices

-

Starting Material: The use of enantiomerically pure (S)-1-phenylethylamine is critical. This compound is a widely available and relatively inexpensive chiral resolving agent and synthetic building block, making it an ideal starting point[1][2]. By starting with the correct enantiomer, the need for a challenging final-step chiral separation is obviated.

-

Reaction Type: Reductive amination is a robust and high-yielding method for N-alkylation[2]. It proceeds under mild conditions, which helps prevent racemization of the stereocenter.

-

Reagents: Acetaldehyde is used as the ethylating agent. Sodium borohydride (NaBH₄) is a common and selective reducing agent for the imine intermediate, chosen for its operational simplicity and safety compared to alternatives like catalytic hydrogenation.

Detailed Experimental Protocol

Reaction: (S)-1-phenylethylamine + Acetaldehyde → Imine Intermediate → (1S)-N-ethyl-1-phenylethanamine

-

Reaction Setup: To a solution of (S)-1-phenylethylamine (1.0 eq) in a suitable solvent such as methanol (MeOH) in a round-bottom flask, add acetaldehyde (1.1 eq) dropwise at 0 °C.

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the mixture again to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature does not rise significantly.

-

Quenching and Workup: After the reduction is complete (as monitored by TLC), slowly quench the reaction by adding distilled water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure (1S)-N-ethyl-1-phenylethanamine.

Conclusion

(1S)-N-ethyl-1-phenylethanamine is a chiral secondary amine whose structure and absolute configuration are unambiguously defined by its IUPAC name. The application of the Cahn-Ingold-Prelog priority rules provides a systematic method for confirming the (S) configuration at its single stereocenter. Its synthesis is reliably performed via a stereoretentive reductive amination of the commercially available (S)-1-phenylethylamine, demonstrating a practical and efficient route for its preparation in laboratory and industrial settings. This guide provides the foundational technical details necessary for the confident handling and synthesis of this compound by research professionals.

References

-

National Center for Biotechnology Information. (S)-(-)-N-Ethyl-N-(1-phenylethyl)amine. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. 1-Phenethylamine, (-)-. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine. PubChem Compound Database. [Link]

-

OpenOChem Learn. CIP (Cahn-Ingold-Prelog) Priorities. [Link]

-

Wikipedia. Cahn–Ingold–Prelog priority rules. [Link]

-

University of Calgary. Assigning Group Priorities - The Cahn, Ingold, Prelog rules. [Link]

-

YouTube. Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. [Link]

-

Fiveable. Cahn-Ingold-Prelog Priority Rules Definition. [Link]

-

Wikipedia. 1-Phenylethylamine. [Link]

-

Csomós, P., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. [Link]

-

Chemsrc. (R)-(+)-1-Phenylethylamine. [Link]

- Google Patents.

Sources

- 1. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. (S)-(-)-N-Ethyl-N-(1-phenylethyl)amine | C10H15N | CID 1531415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 7. fiveable.me [fiveable.me]

- 8. m.youtube.com [m.youtube.com]

- 9. vanderbilt.edu [vanderbilt.edu]

- 10. 1-Phenethylamine, (-)- | C8H11N | CID 75818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CAS 2627-86-3: (S)-1-Phenylethylamine | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Chemical Properties of (1R)-N-ethyl-1-phenylethanamine

For Researchers, Scientists, and Drug Development Professionals

Foreword

(1R)-N-ethyl-1-phenylethanamine, a chiral amine of significant interest in synthetic and medicinal chemistry, represents a key building block for the development of novel chemical entities. Its structural similarity to endogenous phenethylamines, coupled with the stereochemical complexity introduced by the chiral center at the α-carbon, makes it a compelling subject for in-depth study. This technical guide provides a comprehensive overview of the chemical properties of (1R)-N-ethyl-1-phenylethanamine, offering insights into its synthesis, characterization, and potential biological relevance. As a senior application scientist, the aim is to present this information not merely as a collection of data, but as a structured narrative that underscores the causal relationships between molecular structure and chemical behavior, thereby empowering researchers in their experimental design and drug development endeavors.

Molecular Structure and Physicochemical Properties

(1R)-N-ethyl-1-phenylethanamine, also known as (R)-N-ethyl-α-methylbenzylamine, possesses a well-defined three-dimensional structure that dictates its physical and chemical characteristics. The presence of a stereogenic center at the carbon atom attached to the phenyl ring and the amino group results in two enantiomers, with this guide focusing on the (R)-enantiomer.

Core Chemical Identity

-

IUPAC Name: (1R)-N-ethyl-1-phenylethanamine[1]

-

Synonyms: (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine, (alphaR)-N-Ethyl-alpha-methylbenzenemethanamine[1]

-

CAS Number: 70811-66-4[1]

Physicochemical Data

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing decisions from solvent selection for reactions to formulation strategies in drug delivery. While experimental data for (1R)-N-ethyl-1-phenylethanamine is not extensively documented in publicly available literature, a combination of predicted data and information from closely related structures provides a solid foundation for its characterization.

| Property | Value | Source |

| Physical State | Solid | CymitQuimica[3] |

| Boiling Point | 200.4 ± 9.0 °C (Predicted) | ChemicalBook[4] |

| XLogP3 | 2.1 | PubChem[1][2] |

| Topological Polar Surface Area | 12 Ų | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1][2] |

| Rotatable Bond Count | 2 | PubChem[1][2] |

Note: The physical state is listed as "Solid" by a commercial supplier, though without a specified melting point. The boiling point is a predicted value and should be treated as an estimate. For context, the parent compound, (1R)-1-phenylethanamine, has a melting point of -10 °C and a boiling point of 187-189 °C.[5] The N-ethylation would be expected to slightly increase the boiling point.

Solubility Profile

The solubility of (1R)-N-ethyl-1-phenylethanamine is a critical parameter for its handling and reactivity. Based on its structure, which combines a hydrophobic phenyl ring and ethyl group with a polar secondary amine, a mixed solubility profile is anticipated.

-

Organic Solvents: Expected to be highly soluble in a range of organic solvents such as ethanol, ether, and chloroform. This is inferred from the solubility of its parent compound, 1-phenylethanamine.

-

Water: The parent compound, 1-phenylethanamine, is reported to be moderately soluble in water. The addition of the ethyl group in (1R)-N-ethyl-1-phenylethanamine likely decreases its water solubility due to increased hydrophobicity. The solubility in aqueous solutions will also be pH-dependent, with protonation of the amine group at lower pH values increasing its polarity and therefore its water solubility.

Synthesis and Stereochemistry

The synthesis of enantiomerically pure (1R)-N-ethyl-1-phenylethanamine is a key challenge and a critical step for its application in stereoselective processes. The primary route involves the N-ethylation of the readily available chiral precursor, (1R)-1-phenylethanamine.

Synthetic Pathway: Reductive Amination

A robust and widely employed method for the synthesis of N-alkylated amines is reductive amination. This "one-pot" procedure involves the reaction of a primary amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Diagram of the Reductive Amination Workflow:

Caption: Reductive amination of (1R)-1-phenylethanamine.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is adapted from established procedures for the reductive amination of primary amines.

Materials:

-

(1R)-1-phenylethanamine

-

Acetaldehyde

-

Methanol (or other suitable solvent)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (1R)-1-phenylethanamine (1.0 equivalent) in methanol.

-

Imine Formation: Cool the solution to 0 °C in an ice bath. Slowly add acetaldehyde (1.1 equivalents) dropwise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the formation of the imine intermediate by thin-layer chromatography (TLC).

-

Reduction: Once imine formation is complete, cool the reaction mixture back to 0 °C. Cautiously add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring and Quenching: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the imine is fully consumed. Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the effervescence ceases.

-

Work-up: Make the solution basic by the addition of a saturated solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) three times.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude (1R)-N-ethyl-1-phenylethanamine can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene and methyl protons of the ethyl group, and the methyl protons adjacent to the chiral center. The coupling patterns and chemical shifts will be characteristic of the specific electronic environments of these protons.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the different carbon atoms in the molecule, including the aromatic carbons, the chiral methine carbon, the carbons of the ethyl group, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of (1R)-N-ethyl-1-phenylethanamine is anticipated to exhibit characteristic absorption bands corresponding to:

-

N-H stretch: A weak to medium intensity band in the region of 3300-3500 cm⁻¹ for the secondary amine.

-

C-H stretch (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretch: Absorption in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)

In mass spectrometry, (1R)-N-ethyl-1-phenylethanamine is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (149.23 g/mol ). The fragmentation pattern will likely involve cleavage of the C-C bond adjacent to the nitrogen atom (benzylic cleavage) to form a stable tropylium-like cation or cleavage of the N-ethyl bond.

Pharmacological and Toxicological Considerations

The pharmacological and toxicological profile of (1R)-N-ethyl-1-phenylethanamine is not well-documented in the scientific literature. However, its structural similarity to other N-substituted phenethylamines suggests that it may exhibit biological activity.

Potential Pharmacological Activity

Phenethylamines are a class of compounds known to interact with various targets in the central nervous system, including monoamine transporters and receptors. N-alkylation of phenethylamines can significantly modulate their pharmacological properties, including their potency and selectivity for different targets. It is plausible that (1R)-N-ethyl-1-phenylethanamine could exhibit stimulant, psychoactive, or other neuromodulatory effects. However, without specific experimental data, any discussion of its pharmacology remains speculative.

Toxicological Profile

The toxicological properties of (1R)-N-ethyl-1-phenylethanamine have not been thoroughly investigated. A safety data sheet for the structurally related compound, (R)-(+)-4-Methoxy-α-methylbenzylamine, indicates an oral LD50 in rats of > 300 - < 2,000 mg/kg and suggests it may cause skin sensitization.[6] As a general precaution, all N-substituted phenethylamines should be handled with appropriate personal protective equipment in a well-ventilated area, as they can be harmful if swallowed, in contact with skin, or inhaled.

Conclusion and Future Directions

(1R)-N-ethyl-1-phenylethanamine is a chiral amine with significant potential as a building block in asymmetric synthesis and as a scaffold for the development of novel bioactive molecules. This guide has provided a comprehensive overview of its known and predicted chemical properties, including a detailed protocol for its synthesis via reductive amination.

A critical gap in the current knowledge is the lack of extensive experimental data for its physicochemical properties, as well as a thorough investigation of its pharmacological and toxicological profile. Future research should focus on:

-

Experimental determination of physical constants: Precise measurement of the melting point, boiling point, and solubility in various solvents.

-

Comprehensive spectroscopic analysis: Acquisition and interpretation of high-resolution NMR, IR, and MS spectra to serve as a definitive reference for its characterization.

-

Pharmacological evaluation: In vitro and in vivo studies to elucidate its biological activity and mechanism of action.

-

Toxicological assessment: A thorough evaluation of its acute and chronic toxicity to ensure safe handling and to inform its potential for further development.

By addressing these knowledge gaps, the scientific community can fully unlock the potential of (1R)-N-ethyl-1-phenylethanamine in the advancement of chemical synthesis and drug discovery.

References

-

PubChem. (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine. [Link]

-

SciSpace. Stereochemical Aspects of The 'tert-Amino Effect”: 2. Enantio- and Diastereoselectivity in the Synthesis of Quinolines, Py. [Link]

-

ACS Publications. Stereochemical aspects of the "tert-amino effect". 2. Enantio- and diastereoselectivity in the synthesis of quinolines. [Link]

-

PubChem. (S)-(-)-N-Ethyl-N-(1-phenylethyl)amine. [Link]

-

PubChem. N-ethyl-1-phenylethanamine;chloride. [Link]

-

Multichem. (R)-(+)-α-METHYLBENZYLAMINE. [Link]

-

Home Sunshine Pharma. 1-Phenylethanamine/ (R) - (+) -1-Phenylethylamine 3886-69-9. [Link]

Sources

- 1. (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine | C10H15N | CID 1531416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(-)-N-Ethyl-N-(1-phenylethyl)amine | C10H15N | CID 1531415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Benzenemethanamine, N-ethyl-α-methyl-, (αR)- CAS#: 70811-66-4 [chemicalbook.com]

- 5. (R) -1-Phenylethanamine/ (R) - (+) -1-Phenylethylamine 3886-69-9 [hsppharma.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

N-ethyl-alpha-methylbenzylamine synthesis pathways

An In-depth Technical Guide to the Synthesis of N-ethyl-alpha-methylbenzylamine

Introduction

N-ethyl-alpha-methylbenzylamine, also known as N-ethyl-1-phenylethan-1-amine, is a secondary amine of significant interest in organic synthesis. Its structure, featuring a chiral center at the alpha-carbon, makes it a valuable building block for more complex molecules. This guide provides a detailed exploration of the primary synthetic pathways to N-ethyl-alpha-methylbenzylamine, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The methodologies discussed are grounded in established chemical literature, emphasizing reproducibility and scientific integrity.

Part 1: The Core Strategy: Reductive Amination

Reductive amination, also known as reductive alkylation, stands as the most common and versatile method for synthesizing secondary amines like N-ethyl-alpha-methylbenzylamine.[1][2] The process involves the conversion of a carbonyl group (typically a ketone or aldehyde) to an amine through an intermediate imine, which is subsequently reduced.[1][3][4] This can be performed as a one-pot reaction, which is highly efficient and aligns with the principles of green chemistry by minimizing waste and purification steps.[1]

Mechanistic Principles

The synthesis of N-ethyl-alpha-methylbenzylamine via reductive amination typically starts from a ketone, 1-phenyl-2-propanone (phenylacetone or P2P), and ethylamine. The reaction proceeds in two fundamental steps:

-

Imine Formation : Ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetone. This forms a hemiaminal intermediate, which then dehydrates to form an N-ethyl-1-phenylpropan-2-imine. This step is typically catalyzed by a weak acid.[1]

-

Reduction : The C=N double bond of the imine is then reduced to a single bond to yield the final secondary amine. This reduction can be achieved using various reducing agents, which are added to the reaction mixture.[4][5]

The overall transformation is a robust method for C-N bond formation.[6]

Caption: General workflow for reductive amination of phenylacetone.

Key Experimental Parameters & Causality

The success of a reductive amination hinges on the careful selection of reaction conditions.

-

Reducing Agent : The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni catalysts) is a clean and efficient method.[1][2] Hydride reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are also widely used because they are selective for the iminium ion over the starting ketone, allowing for a one-pot procedure.[1][4] Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting ketone, so the imine is often pre-formed before its addition.[3]

-

pH Control : The reaction is typically run under weakly acidic conditions (pH ~5-6). This is a crucial balancing act: sufficient acid is needed to catalyze the dehydration of the hemiaminal to the imine, but too much acid will protonate the starting amine, rendering it non-nucleophilic.

-

Solvent : The choice of solvent depends on the reducing agent. Alcohols like methanol or ethanol are common for reactions involving borohydrides.[7] For catalytic hydrogenation, a range of solvents including ethanol, methanol, or toluene can be used.[8][9]

-

Temperature : Most reductive aminations can be conducted at or slightly above room temperature, making the process energy-efficient.[7][9]

Comparison of Common Reducing Agents

| Reducing Agent | Advantages | Disadvantages | Typical Conditions |

| H₂/Pd-C | High efficiency, clean work-up (catalyst is filtered off), good atom economy.[1] | Requires specialized hydrogenation equipment (pressure vessel).[8] | H₂ (1-50 bar), Pd/C catalyst, RT-50°C, Methanol/Ethanol.[8][9] |

| NaBH₃CN | Selective for iminium ions, stable in weakly acidic conditions, allows for one-pot synthesis.[1] | Highly toxic (cyanide), requires careful handling and quenching. | Methanol, pH 5-6 (adjusted with AcOH), Room Temperature. |

| NaBH(OAc)₃ | Mild and selective, less toxic than NaBH₃CN, good for a wide range of substrates. | Can be more expensive, generates acetic acid waste. | Dichloroethane (DCE) or Tetrahydrofuran (THF), Room Temperature. |

| NaBH₄ | Inexpensive and readily available.[7] | Less selective; can reduce the starting ketone.[3] Often requires a two-step process (pre-formation of imine). | Methanol/Ethanol, often added after imine formation is complete.[3][7] |

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes a representative one-pot synthesis using palladium on carbon as the catalyst.

Materials:

-

1-Phenyl-2-propanone (P2P)

-

Ethylamine (e.g., 70% solution in water or anhydrous)

-

5% Palladium on Carbon (Pd/C), 50% water-wet

-

Methanol

-

Hydrogen gas (H₂)

Procedure:

-

In a suitable hydrogenation reactor, combine 1-phenyl-2-propanone (1.0 eq) and methanol.

-

Add ethylamine (1.1-1.5 eq) to the solution at ambient temperature. Stir the mixture for 1-2 hours to facilitate imine formation.

-

Carefully add the 5% Pd/C catalyst (e.g., 1-5 mol%) to the reaction vessel.

-

Seal the reactor and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen (typically 50 psig) and maintain vigorous stirring.[8]

-

Monitor the reaction by hydrogen uptake. The reaction is typically complete within a few hours.

-

Once hydrogen uptake ceases, depressurize the reactor and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

-

The filtrate contains the crude N-ethyl-alpha-methylbenzylamine. The solvent can be removed under reduced pressure to yield the product, which can be further purified if necessary.

Part 2: Alternative Pathway: The Leuckart-Wallach Reaction

The Leuckart reaction is a classic method for reductive amination that uses formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[10][11][12] It is particularly useful when other reducing agents are not available or desired and is typically carried out at high temperatures.[11][13]

Mechanistic Overview

When reacting a ketone like acetophenone (a precursor to the target molecule's scaffold) with N-ethylformamide, the reaction proceeds through several key stages:

-

Condensation : The ketone reacts with the amine component to form a carbinolamine.

-

Dehydration & Iminium Formation : The carbinolamine dehydrates to form an iminium ion.

-

Hydride Transfer : A formate ion (from formic acid, which can be generated in situ) transfers a hydride to the iminium ion, reducing it to the corresponding N-formyl derivative.[13]

-

Hydrolysis : The resulting N-formyl intermediate is then hydrolyzed, typically with hydrochloric acid, to yield the final primary or secondary amine.[14][15]

Caption: Key stages of the Leuckart-Wallach reaction pathway.

Detailed Experimental Protocol

This protocol is adapted from general Leuckart procedures for the synthesis of α-methylbenzylamine from acetophenone and can be modified for N-ethylation.[14]

Materials:

-

Acetophenone

-

N-ethylformamide (or a mixture of ethylamine and formic acid)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Toluene or Diethyl Ether (for extraction)

Procedure:

-

Combine acetophenone (1.0 eq) and N-ethylformamide (2.0-3.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture in an oil bath to a high temperature, typically 160-180°C, for several hours (6-12 hours).[13] The reaction progress can be monitored by TLC or GC.

-

After cooling, add concentrated HCl (e.g., 2-3 eq) to the reaction mixture.

-

Heat the mixture to reflux for another 4-8 hours to hydrolyze the N-formyl intermediate.

-

Cool the mixture to room temperature. Transfer to a separatory funnel and wash with an organic solvent (e.g., toluene) to remove any unreacted starting material or non-basic byproducts.

-

Make the aqueous layer strongly basic by the slow addition of a concentrated NaOH solution, ensuring the flask is cooled in an ice bath.

-

Extract the liberated amine product with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Part 3: Purification and Characterization

3.1 Work-up and Purification Regardless of the synthetic route, the final product is typically isolated as a free base, which appears as a light yellow oil.[16] The primary purification method for this compound is vacuum distillation. For smaller scales or higher purity requirements, column chromatography on silica gel can be employed.[7]

3.2 Analytical Characterization The identity and purity of the synthesized N-ethyl-alpha-methylbenzylamine must be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the ethyl, methyl, and phenyl groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique confirms the molecular weight of the compound and provides an assessment of its purity.

-

Infrared (IR) Spectroscopy : IR analysis will show characteristic absorption bands for N-H stretching (for secondary amines) and C-N bonds, as well as aromatic C-H stretches.

References

-

Wikipedia. Reductive amination. [Link]

-

ACS Publications. Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. [Link]

-

Frontiers. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

-

YouTube. synthesis of secondary amines. [Link]

-

PMC - NIH. General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. [Link]

-

PMC - NIH. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]

-

Chemistry Steps. Enamines from Aldehydes and Ketones with Secondary Amines. [Link]

-

Organic Reactions. THE LEUCKART REACTION. [Link]

-

IndiaMART. Liquid N-Ethylbenzylamine For Organic Synthesis, Packaging Type: Drum. [Link]

-

Wikipedia. Leuckart reaction. [Link]

-

Organic Syntheses Procedure. Ethylamine, N-methyl-. [Link]

-

ResearchGate. Catalyst screening for the reductive amination of acetophenone. [Link]

-

American Chemical Society. A Practical Synthesis of Enantiomerically Pure N-Benzyl-α-methyl Benzylamine. [Link]

- Google Patents.

-

Chemistry Online. Synthesis of (±)-α-methylbenzylamine. [Link]

-

ResearchGate. Preparation of Aliphatic Amines by the Leuckart Reaction | Request PDF. [Link]

-

ResearchGate. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

-

SciSpace. An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Breaking Bad Wiki - Fandom. Phenylacetone. [Link]

- Google Patents.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Ethylbenzylamine synthesis - chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. chemistry-online.com [chemistry-online.com]

- 15. researchgate.net [researchgate.net]

- 16. m.indiamart.com [m.indiamart.com]

An In-depth Technical Guide on the Spectroscopic Data of N-ethyl-1-phenylethanamine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for N-ethyl-1-phenylethanamine, a secondary amine with applications in organic synthesis and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy data for this compound. The guide details the experimental protocols for data acquisition, provides a thorough interpretation of the spectral data, and explains the causal relationships between the molecular structure and the observed spectroscopic signatures. All data is presented in a clear, tabular format, and key structural correlations are illustrated with diagrams. This guide aims to serve as an authoritative reference for the characterization of this compound.

Introduction

This compound, with the chemical formula C₁₀H₁₅N and a molecular weight of 149.24 g/mol , is a chiral secondary amine.[1][2] Its structure, featuring a phenylethyl backbone, makes it a valuable building block in the synthesis of more complex molecules and a subject of interest in medicinal chemistry. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide provides a detailed examination of its characteristic spectroscopic data obtained through mass spectrometry, ¹H and ¹³C NMR, and IR spectroscopy.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reductive amination of acetophenone with ethylamine.[3][4] This method is efficient and provides a direct route to the target secondary amine.

Experimental Protocol: Reductive Amination

Reaction Scheme:

Caption: Reductive amination of acetophenone with ethylamine.

Step-by-Step Procedure:

-

Imine Formation: Acetophenone (1.0 eq.) and ethylamine (1.2 eq.) are dissolved in a suitable solvent, such as dichloromethane or 1,2-dichloroethane. The mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), is added portion-wise to the reaction mixture.[5] The use of a mild reducing agent like NaBH(OAc)₃ is crucial as it selectively reduces the imine in the presence of the ketone.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent like methanol or dichloromethane.[6]

-

Instrumentation: An Agilent GC-MS system (or equivalent) is used.[1]

-

GC Conditions: An HP-5 MS column (30 m x 0.25 mm x 0.25 µm) is employed with helium as the carrier gas. The injector temperature is set to 280°C.[1]

-

MS Conditions: Electron ionization (EI) at 70 eV is used. The mass scan range is typically set from m/z 30 to 550 amu.[1]

Data Interpretation

The mass spectrum of this compound exhibits a molecular ion peak and several characteristic fragment ions.

Table 1: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 149 | ~20 | [M]⁺ (Molecular Ion) |

| 134 | ~95 | [[M - CH₃]⁺]([Link]) |

| 105 | ~15 | [[C₈H₉]⁺]([Link]) |

| 77 | ~10 | [[C₆H₅]⁺]([Link]) |

| 58 | 100 | [[C₃H₈N]⁺]([Link]) |

The fragmentation pattern is consistent with the structure of a phenethylamine derivative.[7][8] The base peak at m/z 58 corresponds to the stable iminium ion formed by alpha-cleavage, a characteristic fragmentation pathway for amines.[9]

Caption: Key fragmentation pathways of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.[6]

-

Instrumentation: A 400 MHz NMR spectrometer is used for data acquisition.[1]

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.35 | m | 5H | Aromatic C-H |

| 3.65 | q | 1H | CH-Ph |

| 2.45-2.60 | m | 2H | N-CH₂-CH₃ |

| 1.35 | d | 3H | CH-CH₃ |

| 1.05 | t | 3H | N-CH₂-CH₃ |

| ~1.0 (broad) | s | 1H | N-H |

The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm. The N-H proton signal is often broad and may not show clear coupling.[10][11]

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 145.5 | Aromatic C (quaternary) |

| 128.4 | Aromatic C-H |

| 126.8 | Aromatic C-H |

| 126.5 | Aromatic C-H |

| 58.0 | CH-Ph |

| 43.5 | N-CH₂-CH₃ |

| 24.5 | CH-CH₃ |

| 15.4 | N-CH₂-CH₃ |

The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.[12][13]

Caption: NMR spectral assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small drop of neat this compound is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded first, followed by the spectrum of the sample.

Data Interpretation

The IR spectrum of this compound shows characteristic absorptions for the N-H, C-H, and C-N bonds, as well as aromatic C-C bonds.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, broad | N-H stretch (secondary amine) |

| 3085, 3065, 3030 | Medium | Aromatic C-H stretch |

| 2965, 2930, 2870 | Strong | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C stretch |

| ~1130 | Medium | C-N stretch |

| 760, 700 | Strong | Aromatic C-H out-of-plane bend |

The presence of a single, medium intensity band around 3300 cm⁻¹ is characteristic of a secondary amine N-H stretch.[14][15][16] The strong absorptions in the 3000-2850 cm⁻¹ region are due to the stretching vibrations of the aliphatic C-H bonds in the ethyl and methyl groups. The bands between 1600 and 1450 cm⁻¹ are indicative of the aromatic ring.[17]

Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive and authoritative reference for the characterization of this compound. The detailed analysis of the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data, along with the outlined experimental protocols, will aid researchers in the unambiguous identification and structural elucidation of this compound. The provided interpretations and diagrams serve to connect the theoretical principles of spectroscopy with the practical application of characterizing a key organic molecule.

References

- Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.

- BenchChem. (2025). Technical Guide to the Spectroscopic Characterization of N-substituted Phenylethylenediamines. BenchChem.

-

PubChem. (n.d.). (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine. National Center for Biotechnology Information. Retrieved from [Link]

-

SWGDRUG.org. (2017). N-ethyl-N-methyl-1,2-diphenylethanamine. Retrieved from [Link]

- Werkmeister, S., Junge, K., & Beller, M. (2012). Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen. Green Chemistry.

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalyst screening for the reductive amination of acetophenone. Retrieved from [Link]

- MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1733.

-

PubChem. (n.d.). N-Ethyl-alpha-methylbenzenemethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines. Retrieved from [Link]

- Thieme. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis, 48(10), 1558-1568.

-

InstaNANO. (2026). FTIR Functional Group Database Table with Search. Retrieved from [Link]

- Royal Society of Chemistry. (2012). Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen. Green Chemistry.

-

ResearchGate. (n.d.). FTIR spectrum of phenylethylamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Ethanamine, N-ethyl-N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). p-Phenylenediamine, N'-ethyl-N,N-dimethyl-. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002017). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275). Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

Sources

- 1. (S)-(-)-N-Ethyl-N-(1-phenylethyl)amine | C10H15N | CID 1531415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Ethyl-alpha-methylbenzenemethanamine | C10H15N | CID 24979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. eng.uc.edu [eng.uc.edu]

- 17. researchgate.net [researchgate.net]

N-ethyl-1-phenylethanamine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of N-ethyl-1-phenylethanamine in Organic Solvents

Abstract

This compound, a secondary amine with significant applications in chemical synthesis and pharmaceutical development, possesses a solubility profile dictated by its unique molecular structure. This guide provides a comprehensive analysis of its solubility in common organic solvents. While specific quantitative data is not extensively published, this document extrapolates its behavior based on fundamental physicochemical principles and the known properties of structurally similar amines. We delve into the theoretical underpinnings of its solubility, present a predicted qualitative solubility profile across various solvent classes, and provide a detailed, field-proven experimental protocol for its precise determination using the gold-standard shake-flask method. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics for applications ranging from reaction optimization to formulation.

Introduction to this compound

This compound (CAS: 10137-87-8, Molecular Formula: C₁₀H₁₅N, Molecular Weight: 149.24 g/mol ) is a chiral secondary amine.[1][2] Its structure features a hydrophobic phenyl ring and ethyl group, combined with a polar secondary amine (-NH-) group capable of acting as a hydrogen bond acceptor and a weak donor. This amphiphilic character is the primary determinant of its solubility behavior, making it generally soluble in a wide array of organic solvents but sparingly soluble in water.[3] Understanding its solubility is critical for optimizing reaction conditions, designing purification strategies (such as extraction and crystallization), and developing stable formulations in the pharmaceutical industry.

Theoretical Principles: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular interactions between them. The adage "like dissolves like" provides a foundational framework for predicting this behavior.[4] For this compound, the key interactions are:

-

Van der Waals Forces: The non-polar phenyl ring and ethyl group dominate the molecule's surface area. These regions interact favorably with non-polar and weakly polar solvents (e.g., alkanes, aromatic hydrocarbons, ethers) through London dispersion forces.[3] This is the primary driver for its solubility in lipophilic media.

-

Dipole-Dipole Interactions & Hydrogen Bonding: The nitrogen atom's lone pair of electrons makes the secondary amine group a polar center and a hydrogen bond acceptor.[5] This allows for favorable interactions with polar organic solvents, particularly polar aprotic (e.g., acetone) and polar protic (e.g., ethanol) solvents. While it has one N-H bond, its hydrogen-bond donating capability is weaker than that of alcohols.[3]

The balance between the large non-polar moiety and the smaller polar amine group predicts broad solubility in organic solvents of low to moderate polarity.

Predicted Solubility Profile in Organic Solvents

While exhaustive quantitative data is scarce, a qualitative solubility profile can be reliably predicted based on chemical principles and the behavior of analogous compounds like 1-phenylethanamine, which is soluble in most organic solvents and hydrocarbons.[6][7] this compound is expected to exhibit high solubility in a broad range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interaction Mechanism |

| Alcohols | Methanol, Ethanol | Highly Soluble / Miscible | Hydrogen bonding and dipole-dipole interactions with the amine group; van der Waals with the alkyl/aryl parts.[3] |

| Aromatic | Toluene, Benzene | Highly Soluble / Miscible | Strong van der Waals forces (π-stacking) between the phenyl rings of the solute and solvent.[3] |

| Halogenated | Dichloromethane, Chloroform | Highly Soluble | Dipole-dipole and van der Waals interactions. Note: Amines can be incompatible with chloroform and carbon tetrachloride.[5] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Highly Soluble | Primarily van der Waals forces, with some dipole-dipole interactions. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | Dipole-dipole interactions. Note: Primary and secondary amines can react with ketones to form imines.[5] |

| Esters | Ethyl Acetate | Soluble | Dipole-dipole and van der Waals interactions. |

| Alkanes | Hexane, Heptane | Soluble | Exclusively van der Waals forces. Solubility may be slightly lower than in aromatic solvents due to the lack of π-π interactions. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Soluble | Dipole-dipole interactions. |

Experimental Determination of Equilibrium Solubility

For applications requiring precise solubility values, experimental determination is essential. The Shake-Flask Method is the internationally recognized gold-standard procedure for determining the equilibrium solubility of a compound.[8][9] It is designed to create a saturated solution at a specific temperature, from which the concentration can be accurately measured.

Causality Behind the Shake-Flask Protocol

This method is authoritative because its design ensures thermodynamic equilibrium is achieved.

-

Using Excess Solute: Starting with an excess of the solid compound ensures that the solvent becomes fully saturated and that undissolved solid remains, which is the definition of a saturated solution at equilibrium.[4]

-

Equilibration Time: A prolonged agitation period (e.g., 24-72 hours) is critical.[9][10] It provides sufficient time for the dynamic process of dissolution and precipitation to reach a steady state, where the rate of dissolution equals the rate of precipitation. Shorter times can lead to an underestimation of solubility.

-

Temperature Control: Solubility is highly temperature-dependent.[6] Conducting the experiment in a temperature-controlled shaker or water bath is non-negotiable for reproducibility and accuracy.

-

Phase Separation: Infallible separation of the saturated solution from the excess solid is crucial. Any suspended microparticles will artificially inflate the measured concentration. High-speed centrifugation followed by filtration through a low-binding syringe filter (e.g., PTFE) is the most reliable technique.[4]

-

Accurate Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its specificity and sensitivity. A robust calibration curve built from standards of known concentration is required for converting the analytical signal into a solubility value (e.g., mg/mL or µg/mL).[11]

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The amount should be visibly more than what is expected to dissolve.

-

Solvent Addition: Add a precise volume (e.g., 1-2 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 850 rpm).[11] Allow the mixture to equilibrate for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h); if the measured concentration does not change, equilibrium has been reached.

-

Phase Separation:

-

Allow the vials to stand undisturbed at the target temperature for a short period to let larger particles settle.

-

Transfer the suspension to a microcentrifuge tube and centrifuge at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess solid.

-

-

Filtration & Dilution:

-

Carefully draw the supernatant using a pipette, ensuring not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm chemically inert (e.g., PTFE) syringe filter into a clean analysis vial. This step removes any remaining microscopic particles.

-

Perform a precise serial dilution of the clear filtrate with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a set of calibration standards of this compound in the same solvent.

-

Analyze the diluted filtrate and the calibration standards by a validated HPLC-UV or LC-MS method.

-

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Multiply this value by the dilution factor to calculate the final solubility in units such as mg/mL or mol/L.

Conclusion

This compound is a compound characterized by broad solubility across a range of common organic solvents, from non-polar hydrocarbons to polar alcohols. This behavior is a direct consequence of its amphiphilic structure, which contains both large non-polar regions and a polar secondary amine functional group. For research and development, this profile suggests high miscibility in common reaction and extraction solvents like toluene, diethyl ether, dichloromethane, and ethanol. When precise quantitative data is required for critical applications such as formulation or process modeling, the rigorous, equilibrium-based shake-flask method detailed herein provides an authoritative and reproducible means of determination.

References

- CK-12 Foundation (2026). Physical Properties of Amines.

-

PubChem (2019). (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine | C10H15N. National Center for Biotechnology Information. Available at: [Link]

- Solubility of Things. Phenylethylamine | Solubility of Things.

- CymitQuimica. This compound.

- NCERT. Amines. National Council of Educational Research and Training.

- Solubility of Things. Amines: Structure, Properties, and Reactions.

- Lumen Learning. Properties of amines | Organic Chemistry II.

- OECD (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Partition Coefficient (1-Octanol/Water): Slow-Stirring Method.

-

PubChem (2021). (S)-(-)-N-Ethyl-N-(1-phenylethyl)amine | C10H15N. National Center for Biotechnology Information. Available at: [Link]

- BioAssay Systems (2018). Solubility Testing – Shake Flask Method.

- Protocols.io (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons. (Referenced in ResearchGate). Available at: [Link]

- BenchChem (2025). General Experimental Protocol for Determining Solubility.

- University of Toronto (2023). Solubility of Organic Compounds.

-

PubChem (2025). 1-Phenethylamine | C8H11N. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine | C10H15N | CID 1531416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(-)-N-Ethyl-N-(1-phenylethyl)amine | C10H15N | CID 1531415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Physical and chemical properties of N-ethyl-1-phenylethanamine

An In-depth Technical Guide to the Physical and Chemical Properties of N-ethyl-1-phenylethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a secondary amine derivative of phenethylamine, is a chiral compound with applications in synthetic organic chemistry and is of interest in medicinal chemistry due to its structural relation to pharmacologically active compounds. This technical guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and spectroscopic characterization. Drawing from established chemical principles and available data on closely related structures, this document aims to serve as a vital resource for professionals in research and development. Methodologies for its synthesis and characterization are detailed, underpinned by the principles of scientific integrity and experimental causality.

Introduction

This compound belongs to the broader class of phenethylamines, a group of compounds known for their diverse biological activities. The introduction of an ethyl group to the nitrogen atom of 1-phenylethanamine modifies its physicochemical properties, such as basicity, lipophilicity, and steric profile, which in turn can influence its chemical reactivity and pharmacological profile. Understanding these properties is fundamental for its application as a chiral resolving agent, a synthetic intermediate, or a scaffold in drug design. This guide provides a detailed examination of these characteristics, offering both theoretical insights and practical experimental frameworks.

Molecular and Physical Properties

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | N-Ethyl-alpha-methylbenzylamine, Ethyl(1-phenylethyl)amine | [1][2] |

| Molecular Formula | C₁₀H₁₅N | [1][2] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| CAS Number | 10137-87-8 (racemate)[3][4], 70811-66-4 ((R)-enantiomer)[1], 19302-28-4 ((S)-enantiomer)[2] | |

| Appearance | Likely a colorless to light yellow liquid | Inferred from related compounds |

Physicochemical Data

Quantitative data for this compound is supplemented with data from its parent compound, 1-phenylethylamine, for reference.

| Property | This compound (Estimated/Predicted) | 1-phenylethylamine (Experimental) | Source |

| Boiling Point | ~200-205 °C | 187-189 °C | [5] |

| Melting Point | N/A (liquid at room temp) | -10 °C | [5] |

| Density | ~0.93 g/cm³ | 0.952 g/mL at 20 °C | [5] |

| Refractive Index (n²⁰/D) | ~1.516 | 1.526 | [5] |

| Vapor Pressure | Lower than 1-phenylethylamine | 0.5 mmHg at 20 °C | [6] |

| pKa | ~10-11 | 9.04 (predicted) | [5] |

| logP | ~2.5 | 1.49 | [6] |

| Specific Rotation [α]²⁰/D | Not available | +40° (neat, R-enantiomer)[5], -40° (neat, S-enantiomer)[7] |

Solubility Profile

Based on its chemical structure, this compound is expected to exhibit the following solubility characteristics:

-

Water : Sparingly soluble. The presence of the amine group allows for hydrogen bonding with water, but the larger nonpolar structure (phenyl and ethyl groups) limits its aqueous solubility compared to smaller amines.[8]

-

Organic Solvents : Highly soluble in a wide range of organic solvents, including ethanol, chloroform, diethyl ether, and toluene, owing to its significant nonpolar character.[8]

Chemical Properties and Synthesis

This compound, as a secondary amine, undergoes typical reactions of this functional group, including salt formation with acids, N-alkylation, and acylation. Its synthesis is most commonly achieved through reductive amination or direct N-alkylation of 1-phenylethylamine.

Synthesis of this compound

The following diagram illustrates the two primary synthetic routes to this compound.

Caption: Synthetic routes to this compound.

Experimental Protocol: Reductive Amination

This method is often preferred due to its one-pot nature and the use of milder reagents.[9][10][11]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1-phenylethylamine (1.0 eq.) in a suitable solvent such as methanol or ethanol.

-

Imine Formation: Cool the solution to 0 °C in an ice bath. Slowly add acetaldehyde (1.1 eq.) dropwise while stirring. Allow the mixture to warm to room temperature and stir for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture back to 0 °C. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq.), portion-wise. Causality: The portion-wise addition controls the exothermic reaction and prevents side reactions.

-

Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally verified spectrum with assignments is scarce, a predicted spectrum provides valuable insight.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.40 | m | 5H | Aromatic (C₆H₅) |

| ~3.80 | q | 1H | Methine (CH-N) |

| ~2.50-2.70 | m | 2H | Methylene (CH₂-N) |

| ~1.35 | d | 3H | Methyl (CH₃-CH) |

| ~1.10 | t | 3H | Methyl (CH₃-CH₂) |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): [12]

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Aromatic (quaternary C) |

| ~128.5 | Aromatic (CH) |

| ~127 | Aromatic (CH) |

| ~126.5 | Aromatic (CH) |

| ~58 | Methine (CH-N) |

| ~44 | Methylene (CH₂-N) |

| ~24 | Methyl (CH₃-CH) |

| ~15 | Methyl (CH₃-CH₂) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-3500 (weak) | N-H | Stretching |

| 3000-3100 | Aromatic C-H | Stretching |

| 2850-2970 | Aliphatic C-H | Stretching |

| 1600, 1495 | C=C | Aromatic ring stretching |

| 1100-1200 | C-N | Stretching |

| 690-770 | C-H | Aromatic out-of-plane bending |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z = 149. The fragmentation pattern will be dominated by the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), leading to a stable benzylic cation.

Predicted Fragmentation Pattern:

-

m/z 149: Molecular ion [C₁₀H₁₅N]⁺

-

m/z 134: Loss of a methyl radical ([M-CH₃]⁺)

-

m/z 105: Benzylic cation [C₆H₅CHCH₃]⁺ (from cleavage of the N-ethyl bond)

-

m/z 77: Phenyl cation [C₆H₅]⁺

The following diagram illustrates the primary fragmentation pathway.

Caption: Predicted mass spectrometry fragmentation of this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is expected to be a combustible liquid and may cause skin and eye irritation. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. By combining available experimental data with well-established chemical principles and predicted spectroscopic information, a comprehensive profile of this compound has been constructed. The detailed synthetic protocols and spectroscopic analyses serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and related compounds. As with any chemical, further experimental validation of the predicted properties is encouraged to ensure the highest degree of accuracy in research and development endeavors.

References

-

PubChem. (n.d.). 1-Phenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). Phenylethylamine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002017). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275). Retrieved from [Link]

-

SpectraBase. (n.d.). N-Ethyl-1-phenethylamine. Wiley-VCH. Retrieved from [Link]

-

PubChem. (n.d.). (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (S)-(-)-N-Ethyl-N-(1-phenylethyl)amine. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). One-pot Solvent-Free Reductive Amination of Aldehydes with a Solidified Amine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenethylamine, (-)-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Phenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenethylamine, (+)-. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Ethanamine, N-ethyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Chegg. (2019). 1-phenylethylamine, the structure of which is given below.... Retrieved from [Link]

-

ResearchGate. (n.d.). 500 MHz 1 H NMR spectra of 117.89 mM ( R/S )-1-phenylethylamine, with.... Retrieved from [Link]

-

DOI. (n.d.). Supporting Information For: S1. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Retrieved from [Link]

-

National Institutes of Health. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

-

PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]

- Google Patents. (n.d.). Process for the reductive amination of ketones and aldehydes with aqueous amines.

-

PubMed. (2000). Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme. Retrieved from [Link]

-

RefractiveIndex.INFO. (n.d.). Refractive Index. Retrieved from [Link]

-

YouTube. (2015). Determining Refractive Index Experiment. Retrieved from [Link]

-

ResearchGate. (n.d.). Insight into the solubility and solution thermodynamics of fosfomycin phenylethylamine in water and ethanol for its cooling crystallization. Retrieved from [Link]

Sources

- 1. (R)-(+)-N-Ethyl-N-(1-phenylethyl)amine | C10H15N | CID 1531416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(-)-N-Ethyl-N-(1-phenylethyl)amine | C10H15N | CID 1531415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 10137-87-8 [sigmaaldrich.com]

- 5. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]

- 6. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. sciencemadness.org [sciencemadness.org]

- 11. Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

N-ethyl-1-phenylethanamine as a research chemical

An In-Depth Technical Guide to N-ethyl-1-phenylethanamine for Research Applications